molecular formula C6H8O2 B1347647 3-Cyclopentene-1-carboxylic acid CAS No. 7686-77-3

3-Cyclopentene-1-carboxylic acid

Cat. No. B1347647
CAS RN: 7686-77-3
M. Wt: 112.13 g/mol
InChI Key: XVSYDLITVYBCBD-UHFFFAOYSA-N
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Patent
US07531549B2

Procedure details

A solution of cyclopent-3-ene carboxylic acid (4.0 g, 36.0 mmol) and DMF (0.25 ml) in DCM (30 ml) at 0° was treated dropwise with oxalyl chloride (3.5 ml, 39.0 mmol). After 2 h the reaction mixture was concentrated in vacuo, the residual slurry diluted with Et2O (100 ml) and the resulting precipitate removed by filtration and the filtrate concentrated in vacuo. The resulting oil was diluted with Et2O (50 ml), treated with ethoxyacetylene (40% w/w solution in hexanes, 10 ml) followed dropwise with triethylamine (6 ml, 44.0 mmol) and the reaction stirred for 7 d. Filtration and concentration of the filtrate in vacuo followed by chromatography (SiO2, 5:1 EtOAc:hexanes) gave the title compound as a pale yellow oil (4.3 g, 73%); m/z (ES+, 70V) 164.9 (MH+).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]([OH:8])=O)[CH2:5][CH:4]=[CH:3][CH2:2]1.CN(C=O)C.[C:14](Cl)(=[O:18])[C:15](Cl)=O.[CH2:20](N(CC)CC)[CH3:21]>C(Cl)Cl>[CH2:20]([O:8][C:6]1[C:1]2([CH2:2][CH:3]=[CH:4][CH2:5]2)[C:14](=[O:18])[CH:15]=1)[CH3:21]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1(CC=CC1)C(=O)O
Name
Quantity
0.25 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 7 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 2 h the reaction mixture was concentrated in vacuo
Duration
2 h
ADDITION
Type
ADDITION
Details
the residual slurry diluted with Et2O (100 ml)
CUSTOM
Type
CUSTOM
Details
the resulting precipitate removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
ADDITION
Type
ADDITION
Details
The resulting oil was diluted with Et2O (50 ml)
ADDITION
Type
ADDITION
Details
treated with ethoxyacetylene (40% w/w solution in hexanes, 10 ml)
FILTRATION
Type
FILTRATION
Details
Filtration and concentration of the filtrate in vacuo

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
product
Smiles
C(C)OC1=CC(C12CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.